

# Spectroscopic Characterization of Boc-L-2aminobutanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: Boc-L-2-aminobutanoic acid

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This technical guide provides an in-depth overview of the spectroscopic data for **Boc-L-2-aminobutanoic acid** (N-tert-butoxycarbonyl-L-2-aminobutanoic acid), a key building block in peptide synthesis and medicinal chemistry. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

## **Chemical Structure and Properties**

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]butanoic acid

CAS Number: 34306-42-8[1][2]

Molecular Formula: C<sub>9</sub>H<sub>17</sub>NO<sub>4</sub>[1][2]

Molecular Weight: 203.24 g/mol [1][2][3]

Appearance: White to off-white solid[1][2]

## **Spectroscopic Data Summary**

The following tables summarize the expected and reported spectroscopic data for **Boc-L-2-aminobutanoic acid**. These values are compiled from typical ranges for Boc-protected amino acids and available data.



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Typical)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~4.0 - 4.3	Multiplet	1H	α-CH (methine)
~3.3 - 3.5	Broad	1H	N-H (amide)
~1.6 - 1.9	Multiplet	2H	-CH <sub>2</sub> - (methylene)
1.45	Singlet	9H	-C(CH₃)₃ (tert-butyl)[4]
0.95	Triplet	3H	-CH₃ (methyl)

Note: Solvent is typically CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. The  $\alpha$ -proton chemical shift can range from 3.8-4.7 ppm depending on the solvent and concentration.[3] Certificates of analysis for this compound confirm that its <sup>1</sup>H NMR spectrum is consistent with the expected structure.[1][2]

Table 2: 13C NMR Spectroscopic Data (Typical)

Chemical Shift (δ) ppm	Assignment
~175 - 178	C=O (Carboxylic Acid)
~155 - 156	C=O (Boc carbamate)[3]
~79 - 81	-C(CH₃)₃ (tert-butyl quaternary)[3]
~55 - 58	α-CH
~28.3	-C(CH₃)₃ (tert-butyl methyls)
~25 - 27	-CH <sub>2</sub> - (methylene)
~9 - 11	-CH₃ (methyl)

Note: Solvent is typically CDCl3 or DMSO-d6.



## Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Typical)

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3300 - 3500	N-H Stretch (amide)[3]
~2800 - 3300	O-H Stretch (carboxylic acid, broad)
~1700 - 1760	C=O Stretch (carboxylic acid)[3]
~1680 - 1720	C=O Stretch (Boc carbamate)[3]
~1500 - 1540	N-H Bend (amide II)
~1160 - 1250	C-O Stretch (carbamate)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)	lon
204.123	[M+H]+ (Calculated for C <sub>9</sub> H <sub>18</sub> NO <sub>4</sub> +)
226.105	[M+Na]+ (Calculated for C <sub>9</sub> H <sub>17</sub> NNaO <sub>4</sub> +)
202.108	[M-H] <sup>-</sup> (Calculated for C <sub>9</sub> H <sub>16</sub> NO <sub>4</sub> <sup>-</sup> )
148.076	[M-C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup> or [M-C <sub>4</sub> H <sub>8</sub> -H] <sup>+</sup> (Fragment corresponding to loss of tert-butyl or isobutylene)
104.071	[M-Boc+H]+ (Fragment corresponding to loss of the Boc group)

Note: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[3] The observed ions and their relative abundances can vary depending on the ionization technique used (e.g., ESI, CI, EI).



## **Experimental Protocols**

The following are detailed methodologies for obtaining the spectroscopic data presented above.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation:
  - Accurately weigh 5-10 mg of Boc-L-2-aminobutanoic acid.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
     Chloroform-d, CDCl<sub>3</sub>; or Dimethyl sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.[4]
  - Ensure the solution is homogeneous by gentle vortexing or inverting the tube several times.[4]
- Instrument Parameters (¹H NMR):
  - Spectrometer: 400 MHz or higher field strength spectrometer.
  - Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
  - Number of Scans: 16 to 64 scans are typically sufficient.[4]
  - Relaxation Delay (d1): 1-2 seconds.
  - Acquisition Time: 2-4 seconds.
  - Spectral Width: 0-12 ppm.
- Instrument Parameters (¹³C NMR):
  - Spectrometer: 100 MHz or higher, corresponding to the <sup>1</sup>H frequency.
  - Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
  - Number of Scans: 512 to 2048 scans, or more, depending on the sample concentration.



- o Relaxation Delay (d1): 2 seconds.
- Spectral Width: 0-200 ppm.
- · Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Perform phase correction and baseline correction.
  - Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).
  - Integrate the signals in the <sup>1</sup>H NMR spectrum.

### Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) and Thin Solid Film methods, which are common for solid samples.

- Sample Preparation (ATR Method):
  - Place a small amount of the solid Boc-L-2-aminobutanoic acid directly onto the ATR crystal.[5]
  - Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.[5]
- Sample Preparation (Thin Solid Film Method):
  - Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.
  - Drop the solution onto a salt plate (e.g., NaCl or KBr).
  - Allow the solvent to fully evaporate, leaving a thin film of the compound on the plate.
- Data Acquisition:



- Place the sample (ATR unit or salt plate) into the spectrometer's sample compartment.
- Collect a background spectrum of the empty ATR crystal or clean salt plate. This will be automatically subtracted from the sample spectrum.
- Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm<sup>-1</sup>.

#### Data Processing:

- The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).
- Identify and label the characteristic absorption bands.

### **Mass Spectrometry (MS)**

This protocol outlines a general procedure for Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).

- Sample Preparation:
  - Prepare a stock solution of Boc-L-2-aminobutanoic acid at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
  - Dilute this stock solution to a final concentration of 1-10 μg/mL using a mixture of solvents appropriate for ESI, often containing a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.[7]
  - Filter the final solution through a 0.22 μm syringe filter to remove any particulates that could block the instrument's tubing.[7]
- Instrument Parameters (ESI-MS):
  - Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.
  - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.



- $\circ$  Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10  $\mu$ L/min. Alternatively, use Liquid Chromatography (LC) for sample introduction.
- Source Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and temperature to achieve a stable and strong signal for the analyte.
- Mass Range: Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).
- Data Analysis:
  - Identify the molecular ion peak (e.g., [M+H]+, [M+Na]+, or [M-H]−).
  - If using high-resolution MS, compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.
  - Analyze fragmentation patterns if MS/MS experiments are performed to further confirm the structure.

### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **Boc-L-2-aminobutanoic acid**.



### Sample Preparation Boc-L-2-aminobutanoic Acid (Solid) **NMR** IR MS Prepare Thin Film Dissolve in Dilute in **Deuterated Solvent** or ATR Sample ESI-compatible Solvent Data A¢quisition **NMR Spectrometer** FT-IR Spectrometer (1H, 13C) Data Analysis & Interpretation NMR Spectra Mass Spectrum IR Spectrum (Chemical Shifts, (Molecular Weight, (Functional Groups) Coupling, Integration) Formula) Structure Confirmation

#### Spectroscopic Analysis Workflow for Boc-L-2-aminobutanoic Acid

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Caption: General workflow for the spectroscopic analysis of **Boc-L-2-aminobutanoic acid**.

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